Pancixanthone A
Overview
Description
Pancixanthone A is a xanthone that can be isolated from Garcinia vieillardii . It has been found to have antimalarial activity against chloroquino-resistant strains of Plasmodium falciparum with an IC50 of 1.6 μg/mL . It also shows significant antileishmanial activity against the promastigote forms of Leishmania mexicana and L. infantum .
Molecular Structure Analysis
Pancixanthone A has a molecular weight of 312.32 and a formula of C18H16O5 . Its SMILES representation is O=C1C2=C (OC3=C1C=CC=C3O)C (C © ©C=C)=C (O)C=C2O .Physical And Chemical Properties Analysis
Pancixanthone A appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc . It has a molecular weight of 312.32 and a formula of C18H16O5 .Scientific Research Applications
Novel Xanthones and Their Properties
- Pancixanthone A, a xanthone isolated from Calophyllum panciflorum, has been studied for its unique chemical structure and potential biological activities. The discovery of Pancixanthone A alongside other xanthones provides insight into the diverse chemical constituents of the Calophyllum species and their potential applications in pharmaceutical research (Ito, Miyamoto, Rao, & Furukawa, 1996).
Antimalarial Properties
- Research on Pancixanthone A has revealed its potential antimalarial activity. The evaluation of various xanthones, including Pancixanthone A, against chloroquino-resistant strains of Plasmodium falciparum suggests a role in antimalarial therapy. This insight is crucial for developing new therapeutic agents against malaria, a significant global health challenge (Hay et al., 2004).
Antileishmanial Effects
- Pancixanthone A has been identified as having significant antileishmanial activity. Isolated from Garcinia vieillardii, this compound demonstrated effectiveness against Leishmania species, which cause leishmaniasis. Such findings are important for developing new treatments for leishmaniasis, particularly in regions where the disease is endemic (Hay et al., 2008).
Inhibitory Effects on Pancreatic Lipase and Fat Accumulation
- Studies have shown that Pancixanthone A exhibits inhibitory effects on pancreatic lipase and reduces fat accumulation in liver cells. This property suggests potential applications in treating metabolic diseases, including obesity and related disorders (Jo et al., 2019).
properties
IUPAC Name |
1,3,5-trihydroxy-4-(2-methylbut-3-en-2-yl)xanthen-9-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-4-18(2,3)14-12(21)8-11(20)13-15(22)9-6-5-7-10(19)16(9)23-17(13)14/h4-8,19-21H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPYKPQUXNWIPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)C1=C(C=C(C2=C1OC3=C(C2=O)C=CC=C3O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pancixanthone A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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